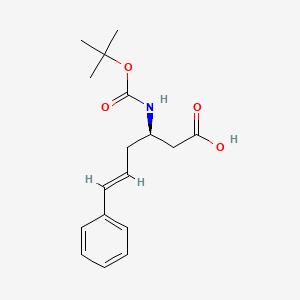

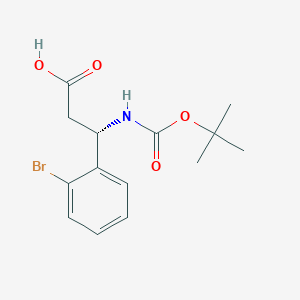

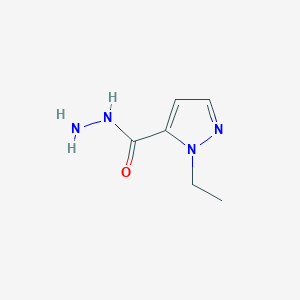

1-ethyl-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

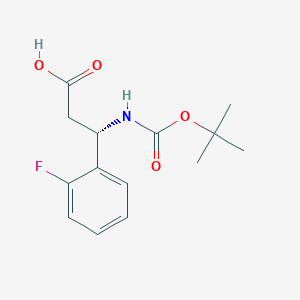

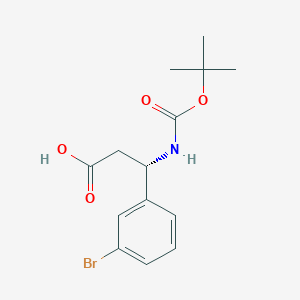

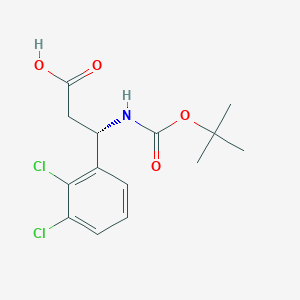

The compound "1-ethyl-1H-pyrazole-5-carbohydrazide" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry and medicine. Pyrazole derivatives are synthesized through various methods, including annulation, condensation, and cyclocondensation reactions, and are characterized by their unique molecular structures, which often include nitrogen atoms within a five-membered ring .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazides with different reagents under specific conditions. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through a one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similarly, the synthesis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate involved the use of IR, 1H NMR, 13C NMR, and MS for purity analysis . These methods demonstrate the versatility of synthetic approaches for creating pyrazole derivatives, which can be tailored to produce compounds with specific properties and biological activities .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using single-crystal X-ray diffraction studies, which provide detailed information about the 3D arrangement of atoms within the crystal lattice. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is stabilized by intermolecular interactions such as C-H···O and C-H···π interactions . Density functional theory (DFT) calculations are also employed to predict and compare the molecular geometry and electronic structure of these compounds, which are found to be in good agreement with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, the reaction of ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate with hydrazine hydrate produced a carbohydrazide, which further reacted with aromatic aldehydes to yield substituted pyrazole hydrazones . These reactions demonstrate the reactivity of the pyrazole ring and its ability to form diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The presence of functional groups such as carbohydrazide and carboxylate influences the solubility, melting point, and stability of these compounds. Spectroscopic methods, including NMR, IR, and mass spectrometry, are essential for determining these properties and confirming the identity of the synthesized compounds . Additionally, the biological activities of pyrazole derivatives, such as their inhibitory effects on enzymes like α-glucosidase and α-amylase, are evaluated through in vitro assays and molecular docking studies, highlighting their potential as therapeutic agents .

科学的研究の応用

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .

- They are used as scaffolds in the synthesis of bioactive chemicals .

- Several pyrazole-containing moieties have found their therapeutic application clinically, as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .

-

Agrochemistry

-

Coordination Chemistry and Organometallic Chemistry

特性

IUPAC Name |

2-ethylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-5(3-4-8-10)6(11)9-7/h3-4H,2,7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLSSKUSMVWFIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427318 |

Source

|

| Record name | 1-ethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-pyrazole-5-carbohydrazide | |

CAS RN |

1001755-76-5 |

Source

|

| Record name | 1-ethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。